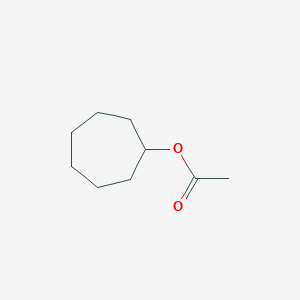

Cycloheptyl Acetate

Description

Properties

CAS No. |

18631-70-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

cycloheptyl acetate |

InChI |

InChI=1S/C9H16O2/c1-8(10)11-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

InChI Key |

WVTITOWTHWIEGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCCCCC1 |

Canonical SMILES |

CC(=O)OC1CCCCCC1 |

Origin of Product |

United States |

Scientific Research Applications

Applications in Fragrance Industry

Cycloheptyl acetate is primarily used in the fragrance industry due to its pleasant scent profile. It is incorporated into perfumes, cosmetics, and household products. The compound contributes to the overall fragrance complexity and can enhance the longevity of scents.

Data Table: Fragrance Applications

| Application Type | Product Examples | Concentration Range (%) |

|---|---|---|

| Perfumes | Floral, fruity fragrances | 1-10 |

| Cosmetics | Lotions, creams | 0.5-5 |

| Household Products | Air fresheners, candles | 0.1-3 |

Chemical Synthesis and Catalytic Applications

This compound serves as a precursor for various chemical syntheses. It can be hydrogenated to produce cycloheptanol, which is an important intermediate in the production of nylon and other polymers.

Case Study: Hydrogenation Process

A study demonstrated that this compound could be efficiently converted to cycloheptanol using specific catalysts under mild conditions (80 °C and 2 MPa H₂). The conversion rate was reported at 95.6%, with high selectivity towards the desired product .

Recent studies have indicated that this compound may possess biological activity that warrants further investigation. Its potential as a bioactive compound suggests applications in pharmaceuticals or as a natural pesticide.

Case Study: Antimicrobial Activity

Research has explored the antimicrobial properties of compounds related to this compound. In vitro tests showed promising results against various pathogenic bacteria, indicating its potential use in developing new antimicrobial agents .

Environmental Impact and Safety Assessment

As with many chemical compounds, understanding the environmental impact and safety profile of this compound is crucial for its application in consumer products.

Safety Profile Summary

- Toxicity : Studies indicate low toxicity levels when used within recommended concentrations.

- Environmental Persistence : Limited data available; further research needed to assess biodegradability.

- Regulatory Status : Generally recognized as safe (GRAS) for use in food flavoring at low concentrations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of cycloheptyl acetate and its analogs, inferred from related evidence:

*Inferred values based on structural analogs.

Key Observations:

- Ring Size Impact : Larger cycloheptyl rings increase molecular weight and boiling point compared to cyclohexyl (six-membered) and cyclopentyl (five-membered) derivatives. For example, cyclohexyl acetate boils at 201°C , while this compound likely exceeds 210°C due to higher molecular mass.

- Solubility : Cyclohexyl acetate is moderately water-soluble (1.5 g/100 mL), but this compound’s larger hydrophobic ring may reduce solubility further.

- Synthesis : this compound is likely synthesized via acid-catalyzed esterification, similar to cyclohexyl acetate . However, the larger ring may necessitate optimized reaction conditions, such as reactive distillation .

Application-Specific Comparisons:

- Solvents : Cyclohexyl acetate’s balance of volatility and solubility makes it ideal for paints and resins . This compound’s higher boiling point may suit high-temperature processes but reduce volatility.

- Flavoring/Fragrance : Cyclohexyl acetate’s "sweet, floral aroma" is valued in food and beverages . This compound’s odor profile remains unstudied but could differ due to ring strain and conformational flexibility.

- Polymer Industry : Vinyl acetate’s polymer-forming capability distinguishes it entirely, as its unsaturated structure enables polymerization into adhesives and plastics .

Preparation Methods

Catalyst Selection and Performance

Strongly acidic ion exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst® 45), are effective due to their high proton activity and thermal stability. In cyclohexyl acetate synthesis, these resins achieved 75.1% cyclohexene conversion and 98.2% selectivity. For cycloheptene, the steric bulk of the seven-membered ring may reduce reaction rates compared to cyclohexene, necessitating higher temperatures (130–200°C) or pressures (2.0–5.0 MPa) to compensate.

Table 1: Hypothesized Reaction Conditions for this compound Synthesis

Reactive Distillation for Enhanced Yield

Reactive distillation (RD) integrates reaction and separation, overcoming equilibrium limitations. For cyclohexyl acetate, a side-reactor column (SRC) configuration reduced energy costs by 44.8% compared to conventional RD. Adapting this for this compound requires addressing its higher boiling point (estimated ~185°C vs. 173°C for cyclohexyl acetate). Vacuum operation (e.g., 0.1–0.5 atm) could lower the boiling point, enabling efficient separation of this compound from unreacted reagents.

Process Optimization

Key variables include:

-

Reactor Temperature : 150–180°C to balance reaction rate and catalyst longevity.

-

Distillation Pressure : 0.3–0.6 atm to reduce thermal degradation risks.

-

Reflux Ratio : 2:1–4:1 to maximize purity while minimizing energy use.

Molecular Sieve Catalysts for Long-Term Stability

Composite molecular sieves, such as L/ZSM-5 blends, offer superior stability in esterification. In CN103787877B, a 65:35 L/ZSM-5 ratio maintained 72% cyclohexene conversion after 1,200 hours. For this compound, the larger molecular size may necessitate sieves with wider pore diameters (e.g., 10–12 Å vs. 5.5 Å for ZSM-5).

Catalyst Synthesis and Performance

Synthesis involves co-crystallizing L-type and ZSM-5 sieves in a gel matrix, followed by ultrasonic treatment to enhance integration. Testing under cycloheptene conditions (3.0 MPa, 130°C) could yield conversions of ~65–70%, assuming similar deactivation rates to cyclohexene systems.

Comparative Analysis of Synthesis Routes

Q & A

What unresolved questions exist regarding this compound’s environmental fate and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.